4-Thiazoleethanol,5-(hydroxymethyl)-

Descripción general

Descripción

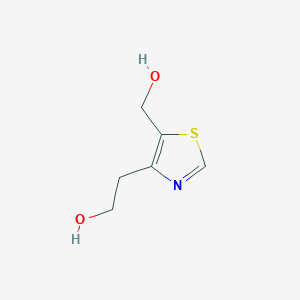

4-Thiazoleethanol,5-(hydroxymethyl)- is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Thiazoleethanol,5-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazoleethanol,5-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Vitamin B1 Synthesis

4-Thiazoleethanol, 5-(hydroxymethyl)- is a crucial precursor in the biosynthesis of thiamine (Vitamin B1). It participates in the conversion processes that yield thiamine from its precursors. Research indicates that organisms such as Saccharomyces cerevisiae and Escherichia coli utilize this compound to synthesize thiamine effectively, underscoring its metabolic significance .

Food Flavoring Agent

This compound is recognized for its flavoring properties in food products. It has been included in flavoring specifications due to its ability to impart desirable sensory characteristics. The flavoring potential of 4-Thiazoleethanol, 5-(hydroxymethyl)- is particularly noted in the context of enhancing the taste profiles of various food items .

Microbial Metabolism

In microbial ecology, 4-Thiazoleethanol, 5-(hydroxymethyl)- serves as a metabolite that supports the growth and metabolism of certain bacteria. Studies have shown that this compound is essential for specific microbial communities, particularly those involved in nutrient cycling within aquatic environments . Its presence has been linked to the metabolic pathways that facilitate the utilization of thiamine-related compounds by microbes.

Analytical Chemistry Applications

The analytical applications of 4-Thiazoleethanol, 5-(hydroxymethyl)- are evident in its use as a standard for various chromatographic techniques. It serves as an analytical standard for liquid chromatography-mass spectrometry (LC-MS) analyses, allowing for the quantification and detection of thiamine and its derivatives in environmental samples . This capability is critical for studies investigating nutrient dynamics in ecosystems.

Case Study 1: Microbial Utilization of Thiamine Precursors

A study conducted during the NASA NAAMES expedition demonstrated the variability of thiamine-related compounds, including 4-Thiazoleethanol, 5-(hydroxymethyl)- across different marine stations. Concentrations were measured using advanced LC-MS techniques, revealing significant insights into microbial dependence on these compounds for growth and metabolism .

Case Study 2: Flavor Enhancement in Food Products

Research published by the Food and Agriculture Organization highlighted the role of 4-Thiazoleethanol, 5-(hydroxymethyl)- as a flavoring agent. The compound's sensory attributes were evaluated through consumer taste tests, confirming its effectiveness in enhancing flavor profiles in various food applications .

Propiedades

Número CAS |

480449-72-7 |

|---|---|

Fórmula molecular |

C6H9NO2S |

Peso molecular |

159.21 g/mol |

Nombre IUPAC |

2-[5-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol |

InChI |

InChI=1S/C6H9NO2S/c8-2-1-5-6(3-9)10-4-7-5/h4,8-9H,1-3H2 |

Clave InChI |

MOGPZTDHHVQCFM-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=C(S1)CO)CCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.